Scientific Field: Biochemistry
Application Summary: Mesaconic acid is involved in the biosynthesis of vitamin B12.
Results or Outcomes: Mesaconic acid is a competitive inhibitor of fumarate reduction. This suggests that it plays a significant role in metabolic processes related to vitamin B12.
Scientific Field: Chemical Science
Application Summary: Mesaconic acid-derived framework Zr-mes is used for the capture, storage, and delivery of Hydrogen Sulfide (H2S).
Methods of Application: Through gas adsorption measurements and density functional theory calculations, it was established that H2S binds strongly and reversibly within the tetrahedral pockets of the mesaconic acid-derived framework Zr-mes.
Results or Outcomes: These features make Zr-mes among the best materials identified to date for the capture, storage, and delivery of H2S.
Scientific Field: Green Chemistry
Application Summary: Mesaconic acid has been considered as a renewable precursor to the commodity chemical methacrylic acid.
Results or Outcomes: The use of Mesaconic acid as a renewable precursor to methacrylic acid could potentially contribute to more sustainable and environmentally friendly chemical processes.
Scientific Field: Medical Science
Application Summary: Mesaconic acid has been discovered as a body’s own anti-inflammatory substance.
Results or Outcomes: The discovery of Mesaconic acid as an anti-inflammatory substance could potentially lead to the development of new treatments for a range of disorders.
Scientific Field: Materials Science
Application Summary: Mechanochemistry has seen application in a variety of areas including the synthesis of complex organic molecules.
Results or Outcomes: Mechanochemistry is an efficient process for the synthesis of metallic alloys and complex organic molecules.
Scientific Field: Chemistry
Application Summary: Mesaconic acid could potentially be used in the synthesis of solids and molecules.
Results or Outcomes: The use of Mesaconic acid in the synthesis of solids and molecules could potentially contribute to the development of new materials.
Mesaconic acid, known scientifically as (2E)-2-methylbut-2-enedioic acid, is a dicarboxylic acid characterized by its unique structure, which includes a methyl group at the second carbon and a double bond between the second and third carbons. It is a colorless solid that is soluble in water, with a molecular formula of C₅H₆O₄ and a molecular weight of approximately 130.10 g/mol . Mesaconic acid is one of several isomeric carboxylic acids derived from citric acid, making it part of a larger family of organic compounds that play significant roles in various biochemical processes.
Mesaconic acid can undergo several chemical transformations:
Mesaconic acid has been identified as a metabolite in various biological systems. It plays an essential role in the biosynthesis of vitamin B12 and acts as an inhibitor in fumarate reduction processes. Its presence in metabolic pathways highlights its importance in cellular functions and energy metabolism . Additionally, it has been studied for its potential therapeutic applications due to its biological activity.
The synthesis of mesaconic acid typically involves the following steps:
These synthetic routes highlight the compound's derivation from naturally occurring substances, making it an interesting target for renewable chemical production.
Mesaconic acid has several applications:
Research on mesaconic acid has indicated its involvement in various biochemical interactions. Notably, it acts as a competitive inhibitor of fumarate reductase, impacting metabolic pathways related to energy production and biosynthesis of essential compounds like vitamin B12 . Further studies are warranted to explore its interactions with other metabolites and enzymes within biological systems.
Mesaconic acid shares structural similarities with several other dicarboxylic acids. Here are some notable comparisons:
Compound Name | Structure | Unique Features |
---|---|---|
Fumaric Acid | C₄H₄O₂ | Has no methyl group; involved in the Krebs cycle |
Maleic Acid | C₄H₄O₄ | Cis-isomer; used in the synthesis of polymers |
Itaconic Acid | C₅H₈O₄ | Contains two double bonds; used as a bio-based monomer |
Citramalic Acid | C₆H₈O₆ | Derived from mesaconic acid; involved in metabolic pathways |
Mesaconic acid's unique methyl group at the second carbon distinguishes it from these similar compounds, affecting its reactivity and biological activity.
Classical synthetic approaches to mesaconic acid production have historically relied on multi-step transformations of citric acid and its derivatives, representing foundational methodologies that established the chemical framework for mesaconic acid synthesis [1] [2]. These traditional routes demonstrate the fundamental chemical transformations required to convert readily available citric acid into the valuable dicarboxylic acid mesaconic acid.
The most established classical route involves the sequential dehydration and decarboxylation of citric acid through itaconic acid intermediates [1]. In this pathway, citric acid undergoes initial conversion to itaconic anhydride via dehydration and decarboxylation processes. The itaconic acid anhydride is subsequently isomerized to citraconic anhydride, which upon hydrolysis and further acid-catalyzed isomerization yields mesaconic acid [1]. This transformation sequence represents a cornerstone methodology that has been extensively documented since the pioneering work of Jacobus H. van 't Hoff in 1874 [1].
Nitric Acid-Mediated Synthesis
The nitric acid treatment method represents one of the most historically significant approaches for mesaconic acid production from citraconic anhydride [2]. This procedure involves heating citraconic anhydride with dilute nitric acid at elevated temperatures, typically around 250°C, until the appearance of red fumes indicates completion of the isomerization reaction [2]. The process requires careful temperature control and gradual evaporation to achieve optimal yields of 43-52% mesaconic acid with melting points of 203-205°C [2].
Thermal Isomerization Processes
Thermal isomerization techniques have been developed to improve upon the nitric acid method, offering enhanced control and reduced environmental impact [3] [4]. These processes utilize elevated temperatures ranging from 155-185°C under reduced pressure conditions to facilitate the conversion of itaconic acid derivatives to mesaconic acid [3]. The thermal approach has demonstrated superior yields of 75-78% compared to nitric acid methods, representing a significant advancement in classical synthesis efficiency [3].
Citraconic Anhydride Hydrolysis Routes
Direct hydrolysis of citraconic anhydride provides an alternative classical pathway that avoids harsh chemical reagents [5] [6]. This method involves the controlled hydrolysis of citraconic anhydride in aqueous systems, followed by thermal treatment to promote isomerization to mesaconic acid [5]. The hydrolysis route has achieved yields of 70-85% under optimized conditions, making it an attractive option for laboratory-scale synthesis [5].
Direct Dehydration and Decarboxylation
Recent developments in classical synthesis have explored direct one-step transformations of citric acid to mesaconic acid through simultaneous dehydration and decarboxylation processes [7] [8] [9]. These methods utilize aqueous reaction conditions at temperatures around 200°C for extended reaction periods of 2 hours, achieving yields of 45-70% while eliminating the need for intermediate isolation steps [7]. The direct approach represents a significant simplification of classical synthesis routes while maintaining reasonable efficiency.
The classical synthesis methods have established fundamental understanding of the chemical transformations required for mesaconic acid production. These methodologies have demonstrated yields ranging from 43% to 85%, with the thermal isomerization and hydrolysis routes showing particular promise for practical applications. However, the classical approaches are generally characterized by harsh reaction conditions, multi-step procedures, and moderate yields, creating opportunities for improvement through modern catalytic and biotechnological approaches.
Modern catalytic approaches to mesaconic acid synthesis have revolutionized the efficiency and selectivity of production processes through the development of sophisticated heterogeneous and homogeneous catalyst systems [10] [11] [12]. These advanced methodologies represent significant improvements over classical synthesis routes, offering enhanced control over reaction pathways, improved atom economy, and more environmentally sustainable production methods.
Solid Acid Catalysis Systems
The development of solid acid catalysts has emerged as a cornerstone of modern mesaconic acid synthesis, with monoclinic zirconium dioxide demonstrating exceptional performance in citric acid conversion processes [10]. Monoclinic zirconium dioxide catalysts exhibit remarkable acid- and etching-resistance properties, making them ideally suited for the harsh conditions required for citric acid dehydration and decarboxylation reactions [10]. These catalysts achieve high yields of 70.3% at 180°C through a synergistic effect of acidic and basic sites that facilitate the rate-determining dehydration step in citric acid conversion [10].
The correlation between catalyst acid-basicity and activity demonstrates that bifunctional catalysts with balanced acid-base properties provide optimal performance for mesaconic acid synthesis [10]. The superior stability and recyclability of these solid acid catalysts in acidic aqueous solutions represents a significant advancement over traditional homogeneous acid catalysts, offering practical advantages for industrial implementation [10].
Palladium-Based Hydrogenation Systems
Palladium-catalyzed hydrogenation techniques have shown remarkable selectivity for mesaconic acid synthesis through controlled reduction processes [13] [8] [9]. Palladium on barium sulfate catalysts demonstrate exceptional performance in the conversion of citric acid to methylsuccinic acid derivatives, achieving selectivities of 95% at turnover frequencies of 1.2 min⁻¹ over palladium on carbon at 240°C [13]. The sequential high-pressure hydrogenation approach involves initial reduction of carboxylic acids to lactones at elevated temperatures, followed by further reduction to corresponding diols at lower temperatures [13].
The palladium-catalyzed system represents a unique approach to mesaconic acid synthesis through controlled dehydration, decarboxylation, and hydrogenation sequences that can be tailored to produce specific isomeric products [8] [9]. These processes achieve yields up to 89% under optimized conditions, demonstrating the potential for highly efficient one-step transformations from readily available citric acid feedstocks [9].
Zeolite and Mesoporous Catalyst Technologies
Zeolite-based catalytic systems have been extensively developed for isomerization reactions relevant to mesaconic acid synthesis, with particular emphasis on controlling porosity and acid site accessibility [12] [14] [15]. Heteropolyacids supported on SBA-15 mesoporous materials demonstrate exceptional activity in isomerization processes, achieving selectivities toward isomerization products reaching 95% [15]. These materials combine the advantages of high surface area, controlled pore structure, and tunable acidity to optimize catalyst performance [12].
The development of micro-mesoporous catalysts through alkali-acid treatment processes has shown significant improvements in catalytic activity and selectivity [12]. Modified mordenite catalysts treated with sodium hydroxide and mixed nitric acid-oxalic acid systems demonstrate enhanced accessibility of acidic sites and improved mass transfer characteristics, resulting in superior isomerization performance at reduced reaction temperatures [12].
Advanced Bifunctional Catalyst Systems
Bifunctional catalytic approaches have emerged as sophisticated methods for achieving high selectivity in mesaconic acid synthesis through the integration of metal and acid functionalities [10] [11]. Platinum and palladium nanoparticles supported on titanium dioxide demonstrate exceptional performance in selective conversion processes, with yields as high as 83.1% for methylsuccinic acid and 64.9% for tricarballylic acid production [10]. The hydrogenation activity of these bifunctional catalysts provides crucial control over the relative rates of decarboxylation and hydrogenation steps involved in selective citric acid conversion [10].
Metal-loaded zeolite systems incorporating nickel and cerium have shown particular promise for improving catalyst stability and prolonging catalytic life [12]. The synergistic effect between metal and acid sites enables ring-opening reactions of macromolecular aromatics, converting them to monocyclic aromatics and chain alkanes, thereby enhancing overall catalyst performance and durability [12].
Mechanistic Understanding and Optimization
Modern catalytic systems benefit from detailed mechanistic understanding that enables rational catalyst design and process optimization [11] [16]. The identification of key reaction intermediates and transition states has facilitated the development of structure-activity relationships that guide catalyst selection and modification strategies [16]. Computational studies and in-situ characterization techniques have provided insights into catalyst-substrate interactions, enabling the design of more selective and efficient catalytic systems [11].
The integration of advanced analytical techniques with catalytic studies has revealed the importance of catalyst surface properties, electronic structure, and reaction environment in determining overall performance [12] [16]. These fundamental insights have enabled the development of next-generation catalytic systems with improved activity, selectivity, and stability for mesaconic acid synthesis applications.
Biotechnological approaches to mesaconic acid production represent a paradigm shift toward sustainable, environmentally friendly synthesis methods that leverage the inherent efficiency and selectivity of biological systems [17] [18] [19]. These methodologies exploit natural metabolic pathways and engineered microbial systems to achieve mesaconic acid synthesis from renewable feedstocks, offering significant advantages in terms of reaction conditions, substrate specificity, and environmental impact.
Natural Glutamate Degradation Pathways
The foundation of biotechnological mesaconic acid production lies in the natural glutamate degradation pathways found in anaerobic bacteria, particularly Clostridium tetanomorphum [1] [18] [20]. In these organisms, mesaconic acid serves as a key intermediate in the methylaspartate pathway for glutamate fermentation, where glutamate is converted through a series of enzymatic transformations to produce acetate, butyrate, carbon dioxide, and ammonia [20] [21] [22].
The methylaspartate pathway involves the rearrangement of the linear carbon skeleton of glutamate into the branched carbon framework of (2S,3S)-3-methylaspartate through the action of glutamate mutase [18] [20]. This coenzyme B12-dependent enzyme catalyzes the critical isomerization that facilitates subsequent ammonia elimination by activating the β-hydrogen through the adjacent carboxylate group [20] [23]. The pathway proceeds through 3-methylaspartate ammonia-lyase, which catalyzes the reversible elimination of ammonia from 3-methylaspartic acid to yield mesaconic acid [24] [25] [26].
Engineered Escherichia coli Production Systems
Metabolic engineering approaches have successfully transferred the mesaconic acid biosynthetic pathway from Clostridium tetanomorphum to Escherichia coli, creating robust production platforms with enhanced controllability and scalability [18] [19]. The heterologous expression of glutamate mutase and 3-methylaspartate ammonia-lyase in E. coli has achieved mesaconic acid titers of 7.81 g/L in shake flask cultures with glutamate feeding [18].
The engineering process requires careful consideration of cofactor availability, particularly adenosylcobalamin, which is essential for glutamate mutase activity [18]. The discovery and incorporation of glutamate mutase reactivatase has significantly improved enzyme stability and overall production efficiency [18]. Additionally, protein engineering efforts targeting glutamate mutase have enhanced in vivo enzymatic activity, contributing to improved mesaconic acid yields [18].
Recent advances have demonstrated the construction of complete biosynthetic pathways that enable mesaconic acid production directly from glucose, achieving titers of 6.96 g/L without requiring glutamate supplementation [18]. This achievement represents a significant milestone in establishing economically viable biotechnological production processes for mesaconic acid synthesis.
Enzyme Engineering and Optimization
The structural and functional characterization of key enzymes in the mesaconic acid biosynthetic pathway has enabled targeted engineering approaches to improve production efficiency [24] [25] [27] [26]. 3-Methylaspartase from Clostridium tetanomorphum has been extensively studied, revealing its structure as a homodimer belonging to the enolase superfamily of enzymes [26]. The enzyme requires monovalent and divalent cation cofactors for full catalytic activity and demonstrates remarkable stereoselectivity in ammonia elimination reactions [24] [26].
Site-directed mutagenesis studies have identified critical residues for catalytic activity, including Lys331, which removes the α-proton of methylaspartic acid [26]. The enzyme's ability to catalyze both anti-elimination from the natural (2S,3S)-substrate and slower syn-elimination from the (2S,3R)-epimer provides flexibility for diverse synthetic applications [24] [25].
Mutational studies on engineered E. coli strains have demonstrated significant improvements in mesaconic acid production through targeted amino acid substitutions [19]. Mutants G133A and G133S showed yield increases of 21% and 16% respectively, achieving final mesaconic acid concentrations of 1.28 and 1.23 g/L after 24 hours of flask fermentation [19].
Fermentation Process Development
The development of optimized fermentation processes has been crucial for achieving practical mesaconic acid production levels through biotechnological approaches [17] [28] [29]. Fermentation strategies must balance microbial growth, enzyme expression, substrate utilization, and product formation while maintaining favorable culture conditions [28] [30].
Process optimization studies have identified key parameters including pH control, temperature regulation, aeration rates, and nutrient supplementation strategies that maximize mesaconic acid yields [17] [28]. The integration of fed-batch feeding strategies and real-time monitoring systems has enabled improved process control and consistency [31].
The scalability of biotechnological mesaconic acid production has been demonstrated through pilot-scale fermentation studies, showing the potential for industrial implementation [31]. These studies have addressed challenges related to mass transfer, heat removal, and product recovery while maintaining high production efficiency.
Metabolic Engineering Strategies
Advanced metabolic engineering approaches have expanded the scope of biotechnological mesaconic acid production beyond simple enzyme expression systems [29] [30] [32]. Systematic pathway engineering has focused on eliminating competing metabolic routes, enhancing precursor availability, and optimizing cofactor regeneration systems [30].
The construction of synthetic metabolic networks has enabled the development of cell factories with improved carbon flux toward mesaconic acid synthesis [29] [32]. These approaches integrate multiple engineering strategies including gene knockout, overexpression, and regulatory circuit modification to create optimized production strains [30].
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